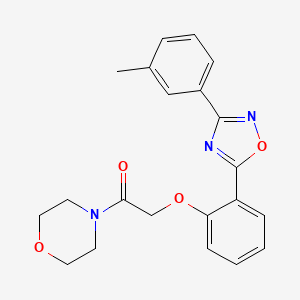
1-morpholino-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Morpholino-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)ethanone, also known as MTOE, is a chemical compound that has been widely studied for its potential use in scientific research. It is a synthetic molecule that has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
Mechanism of Action
The precise mechanism of action of 1-morpholino-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)ethanone is not yet fully understood, but it is believed to act on a variety of targets in the central nervous system. It has been found to modulate the release of neurotransmitters such as glutamate and GABA, and to inhibit certain ion channels such as the NMDA receptor. It may also have effects on other targets such as voltage-gated calcium channels.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release and the inhibition of certain ion channels. It has also been found to have potential applications in the treatment of a variety of diseases, including Parkinson's disease and epilepsy. However, further research is needed to fully understand the range of effects of this compound.
Advantages and Limitations for Lab Experiments
1-morpholino-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)ethanone has several advantages for use in lab experiments, including its synthetic nature and the fact that it can be easily purified. It has also been found to have a variety of effects on the central nervous system, making it a valuable tool for researchers in a range of fields. However, there are also limitations to its use, including the fact that its precise mechanism of action is not yet fully understood, and that further research is needed to fully understand its range of effects.
Future Directions
There are several potential future directions for research on 1-morpholino-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)ethanone. One area of interest is its potential use in the treatment of Parkinson's disease and other neurological disorders. Another area of interest is its potential use as a tool for studying the central nervous system and the effects of neurotransmitters and ion channels. Further research is needed to fully understand the range of effects of this compound, and to explore its potential applications in a variety of fields.
Synthesis Methods
1-morpholino-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)ethanone can be synthesized using a variety of methods, including the reaction of 3-(m-tolyl)-1,2,4-oxadiazole-5-carboxylic acid with morpholine and 2-(2-chlorophenoxy)ethanone. This reaction produces this compound as a white crystalline solid, which can then be purified using a variety of techniques.
Scientific Research Applications
1-morpholino-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)ethanone has been studied extensively for its potential use in scientific research, particularly in the fields of neuroscience and pharmacology. It has been found to have a variety of effects on the central nervous system, including the modulation of neurotransmitter release and the inhibition of certain ion channels. It has also been found to have potential applications in the treatment of a variety of diseases, including Parkinson's disease and epilepsy.
properties
IUPAC Name |
2-[2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-15-5-4-6-16(13-15)20-22-21(28-23-20)17-7-2-3-8-18(17)27-14-19(25)24-9-11-26-12-10-24/h2-8,13H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGWDSOTEPWZIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=CC=C3OCC(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(butylsulfamoyl)-2-chlorophenoxy]-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B7696524.png)



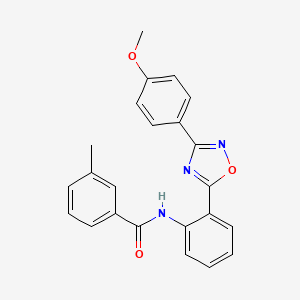



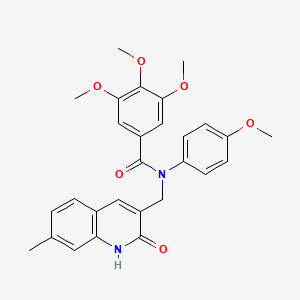
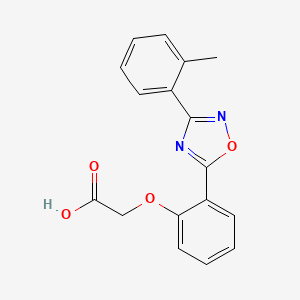
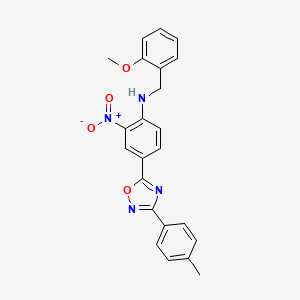
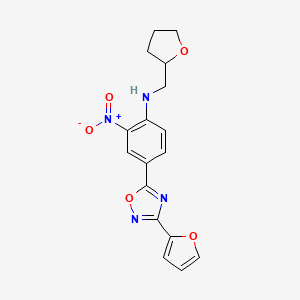
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzenesulfonamide](/img/structure/B7696601.png)
